N-(2-chlorobenzyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
説明
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10-12(15(22)20(2)16(23)19-10)7-8-14(21)18-9-11-5-3-4-6-13(11)17/h3-6H,7-9H2,1-2H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZKEZLWZGJNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-chlorobenzyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a synthetic organic compound with potential therapeutic applications. Its structure features a 2-chlorobenzyl group attached to an amide nitrogen and a tetrahydropyrimidin moiety that may contribute to its biological activity. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, supported by relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 335.79 g/mol. The presence of the 2-chlorobenzyl group and the 3,6-dimethyl-2,4-dioxo moiety is believed to enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClN₃O₃ |
| Molecular Weight | 335.79 g/mol |
| IUPAC Name | N-(2-chlorobenzyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide |
Antimicrobial Activity
Research has shown that compounds similar to N-(2-chlorobenzyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide exhibit significant antibacterial properties. A study evaluated various derivatives for their in vitro activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives displayed potent antibacterial effects comparable to established antibiotics like ampicillin and rifampicin .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound | Target Pathogen | Efficacy |
|---|---|---|
| N-(2-chlorobenzyl)-3-(3,6-dimethyl-2,4-dioxo...) | Staphylococcus aureus | Moderate to High |
| N-(4-chlorobenzyl)-3-(6-methyl...) | Escherichia coli | High |
| N-(2-chlorobenzyl)-3-(2,4-dioxo...) | Mycobacterium smegmatis | Moderate |
Anticancer Activity
In addition to its antibacterial properties, the compound's structural similarities with known anticancer agents suggest potential cytotoxic effects against various cancer cell lines. Preliminary studies indicate that derivatives of tetrahydropyrimidines can inhibit cell proliferation in cancer models.
The mechanism by which N-(2-chlorobenzyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide exerts its biological effects likely involves interaction with specific enzymes or receptors involved in disease pathways. Binding affinity studies are essential for elucidating these interactions and understanding the compound's therapeutic potential.
Case Studies
- Study on Antibacterial Activity : In a comparative study of various tetrahydropyrimidine derivatives against gram-positive bacteria, it was found that certain modifications in the chemical structure significantly enhanced antibacterial efficacy. The study highlighted the importance of substituent groups on the benzene ring in improving binding affinity to bacterial enzymes .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of several derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity depending on their specific functional groups .
類似化合物との比較
Structural Analogues in Agrochemicals
- Propanil (N-(3,4-dichlorophenyl)propanamide): Molecular Formula: C₉H₉Cl₂NO Molecular Weight: 218.08 g/mol Key Features: Dichlorophenyl group and simple propanamide structure. Activity: Herbicidal action via inhibition of acetolactate synthase in plants . Comparison: The target compound’s tetrahydropyrimidinedione core and 2-chlorobenzyl group may offer enhanced stability or novel binding modes compared to Propanil’s simpler structure.
Medicinal Chemistry Analogues
- Compound 51 (5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide): Molecular Formula: C₂₃H₁₉ClF₂N₃O₂ Molecular Weight: ~451.9 g/mol Key Features: Fluorinated aryl groups and a tetrahydropyrimidinone scaffold. Synthesis: Prepared via EDC·HCl/HOBt-mediated amide coupling, akin to methods applicable for the target compound . Comparison: The 2-chlorobenzyl group in the target compound may reduce metabolic degradation compared to fluorinated substituents, altering pharmacokinetics.
- N-(3,4-dimethoxyphenethyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide: Molecular Formula: C₁₉H₂₅N₃O₅ Molecular Weight: 375.4 g/mol Key Features: Dimethoxyphenethyl group instead of chlorobenzyl.
Table: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology : Multi-step synthesis typically involves coupling the 2-chlorobenzylamine moiety to the tetrahydropyrimidine core via carbodiimide-mediated amidation (e.g., EDC·HCl and HOBt in acetonitrile/water mixtures). Reaction optimization includes pH control (e.g., K₂CO₃ for deprotonation), temperature modulation (room temperature to 90°C), and purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) .
- Efficiency Metrics : Monitor yields using TLC or HPLC at each step. For example, Pd-catalyzed cross-coupling (Suzuki–Miyaura) can improve regioselectivity in precursor synthesis .
Q. How should researchers confirm the structural integrity and purity of this compound post-synthesis?
- Characterization Workflow :
- NMR : Use ¹H/¹³C NMR to verify substituent integration (e.g., methyl groups at δ ~2.1–2.3 ppm, aromatic protons at δ ~7.2–7.5 ppm) and assess stereochemical purity .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]⁺ with <2 ppm error).
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves conformational ambiguities in the tetrahydropyrimidine ring .
Advanced Research Questions
Q. How can computational tools like AutoDock4 inform the compound’s interaction with biological targets?
- Protocol :
Receptor Preparation : Extract target protein PDB files (e.g., kinase domains) and assign partial charges via AutoDockTools .
Docking Parameters : Use Lamarckian genetic algorithms with flexible sidechains (e.g., ATP-binding pockets). Validate with cross-docking against known inhibitors .
Analysis : Compare binding affinities (ΔG values) and hydrogen-bonding patterns. For example, the chlorobenzyl group may enhance hydrophobic interactions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Study : If NMR reveals unexpected peaks (e.g., rotamers from restricted amide bond rotation), employ variable-temperature NMR (VT-NMR) to assess dynamic behavior .
- Crystallographic Validation : Use SHELXL to refine disordered regions in the crystal lattice, particularly around the propanamide linker .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Experimental Design :
- Analog Synthesis : Modify substituents (e.g., replace 2-chlorobenzyl with fluorinated analogs) and assess activity via enzymatic assays .
- Data Analysis : Tabulate IC₅₀ values against structural features (Table 1):
| Modification Site | Biological Activity (IC₅₀, μM) | Key Interaction |
|---|---|---|
| 3,6-Dimethyl (tetrahydropyrimidine) | 0.45 ± 0.02 | Hydrophobic |
| 2-Chlorobenzyl | 1.20 ± 0.15 | π-Stacking |
- Statistical Tools : Use PCA (Principal Component Analysis) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?
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